5-(4-chlorophenyl)furan-2-carbaldehyde

Description

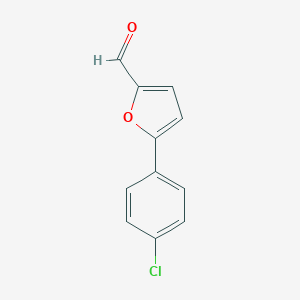

Structure

3D Structure

Properties

IUPAC Name |

5-(4-chlorophenyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROJGJNINTRCMBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350254 | |

| Record name | 5-(4-chlorophenyl)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34035-03-5 | |

| Record name | 5-(4-chlorophenyl)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Chlorophenyl)-2-furaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(4-chlorophenyl)furan-2-carbaldehyde (CAS 34035-03-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological significance of 5-(4-chlorophenyl)furan-2-carbaldehyde. This compound serves as a crucial building block in the synthesis of pharmacologically active molecules, particularly those targeting tubulin polymerization.

Core Compound Properties

This compound is a solid, appearing as pale brown or orange to amber crystals.[1][2] It is a key intermediate in organic synthesis, valued for its reactive aldehyde group and the substituted furan ring, a scaffold present in many biologically active compounds.[3]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 34035-03-5 | [2] |

| Molecular Formula | C₁₁H₇ClO₂ | [2] |

| Molecular Weight | 206.63 g/mol | [2] |

| Appearance | Pale brown needles / Orange to Amber to Dark red powder to crystal | [1][2] |

| Melting Point | 128-131 °C | [1][2] |

| Boiling Point | 350.7 °C at 760 mmHg | [4] |

| Purity | >97% | [4] |

Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques. The expected spectral characteristics are outlined below.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Expected Chemical Shift (δ, ppm) | Notes |

| Aldehydic Proton (-CHO) | 9.5 - 10.5 | Singlet, downfield due to the electron-withdrawing nature of the carbonyl group. |

| Furan Protons | 6.5 - 7.5 | Doublets, characteristic of furan ring protons. |

| Phenyl Protons | 7.0 - 8.0 | Doublets, characteristic of a para-substituted benzene ring. |

| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Notes |

| Carbonyl Carbon (C=O) | 175 - 185 | |

| Furan Carbons | 110 - 160 | |

| Phenyl Carbons | 120 - 140 | Includes the carbon attached to the chlorine atom. |

1.2.2. Infrared (IR) Spectroscopy

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O Stretch (Aldehyde) | 1660 - 1700 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-Cl Stretch | 700 - 800 |

1.2.3. Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 206, with a characteristic [M+2]⁺ peak at m/z 208 due to the presence of the chlorine-37 isotope. Common fragmentation patterns for aldehydes include the loss of the aldehydic proton (M-1) or the formyl group (M-29).[5]

Synthesis and Experimental Protocols

The most common and effective method for the synthesis of this compound is the Meerwein arylation reaction.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: Meerwein Arylation

This protocol is adapted from established procedures for the synthesis of similar aryl-furan compounds.

Materials:

-

4-chloroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Furfural

-

Copper(II) Chloride (CuCl₂)

-

Ethanol

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

Ice

Procedure:

-

Diazotization of 4-chloroaniline:

-

In a flask, dissolve 4-chloroaniline in a mixture of concentrated HCl and water.

-

Cool the solution to 0-5°C in an ice bath with constant stirring.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.

-

Continue stirring for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Meerwein Arylation:

-

In a separate flask, prepare a solution of furfural and copper(II) chloride in water.

-

To this solution, add the freshly prepared cold diazonium salt solution slowly with vigorous stirring.

-

Allow the reaction mixture to stir at room temperature for several hours. The formation of a precipitate indicates the progress of the reaction.

-

-

Work-up and Purification:

-

Filter the reaction mixture to collect the crude product.

-

Wash the precipitate with cold water.

-

Dissolve the crude product in a suitable organic solvent like dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid can be further purified by recrystallization from a suitable solvent such as ethanol to yield pure this compound.

-

Biological Significance and Applications

While this compound itself is not reported to have potent biological activity, it is a critical precursor for the synthesis of compounds with significant therapeutic potential, particularly in oncology.

Precursor to Tubulin Polymerization Inhibitors

Derivatives of this compound have been synthesized and identified as potent inhibitors of tubulin polymerization.[1] These compounds represent a promising class of anticancer agents.[2]

Mechanism of Action:

Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis). They are in a constant state of dynamic instability, alternating between periods of polymerization (growth) and depolymerization (shrinkage). Tubulin polymerization inhibitors bind to tubulin, the protein subunit of microtubules, and disrupt this dynamic process. This interference with microtubule function leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells.[1]

The following diagram illustrates the targeted signaling pathway.

Metabolite of Azimilide

This compound has been identified as a human metabolite of Azimilide, an investigational class III anti-arrhythmic drug.[6] Azimilide acts by blocking the fast and slow components of the delayed rectifier cardiac potassium channels.[6] The metabolic fate of Azimilide involves in vivo cleavage, leading to the formation of this furan derivative.[6]

Safety and Handling

This compound is classified as an irritant. It is advisable to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis and the reactivity of its functional groups make it an important starting material for the development of novel therapeutic agents. The primary area of interest for its derivatives is in the field of oncology, specifically as inhibitors of tubulin polymerization, a validated and effective target for cancer chemotherapy. Further research into the derivatization of this compound could lead to the discovery of new and more potent anticancer drugs.

References

- 1. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d [mdpi.com]

- 4. This compound | 34035-03-5 [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Azimilide | C23H28ClN5O3 | CID 9571004 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(4-chlorophenyl)furan-2-carbaldehyde: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 5-(4-chlorophenyl)furan-2-carbaldehyde. This compound is a valuable building block in medicinal chemistry and materials science, serving as a precursor for the synthesis of various biologically active molecules. This document details key synthetic methodologies, including experimental protocols, and presents relevant chemical data in a structured format.

Chemical Structure and Properties

This compound possesses a furan ring substituted at the 5-position with a 4-chlorophenyl group and at the 2-position with a formyl (carbaldehyde) group. The presence of the chlorine atom and the aromatic furan ring influences the molecule's electronic properties and reactivity, making it a versatile intermediate in organic synthesis.

The structural formula of this compound is:

Caption: The chemical structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below. This information is crucial for its identification and characterization.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₇ClO₂ | [1] |

| Molecular Weight | 206.63 g/mol | [1] |

| CAS Number | 34035-03-5 | [1] |

| Appearance | Pale brown needles or orange crystals | [1][2] |

| Melting Point | 126–131 °C | [1][2] |

| Boiling Point | 350.7 °C at 760 mmHg | [3] |

| Purity | >97% | [3] |

| ¹H NMR (CDCl₃) | Signals corresponding to aromatic and aldehyde protons | |

| ¹³C NMR (CDCl₃) | Signals for carbonyl, furan, and chlorophenyl carbons | |

| IR (KBr, cm⁻¹) | Characteristic peaks for C=O (aldehyde), C=C (aromatic), and C-Cl stretches |

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. The most prominent methods are the Suzuki-Miyaura cross-coupling reaction and the Meerwein arylation. A generalized synthetic pathway is illustrated below.

Caption: Synthetic pathways to this compound.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established chemical literature and can be adapted for specific laboratory conditions.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of this compound from 5-bromofuran-2-carbaldehyde and 4-chlorophenylboronic acid using a palladium catalyst.

Materials:

-

5-Bromofuran-2-carbaldehyde

-

4-Chlorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (deionized)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, combine 5-bromofuran-2-carbaldehyde (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add a solvent mixture of toluene, ethanol, and water (e.g., in a 3:1:1 ratio).

-

To this mixture, add palladium(II) acetate (0.03 eq) and triphenylphosphine (0.12 eq).

-

The reaction mixture is degassed and then heated to reflux (approximately 80-90 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Protocol 2: Synthesis via Meerwein Arylation

This method involves the reaction of furfural with a diazonium salt generated from 4-chloroaniline.[1]

Materials:

-

Furfural

-

4-Chloroaniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Copper(II) chloride (CuCl₂)

-

Ethanol

-

Water

Procedure:

-

Prepare a solution of 4-chloroaniline (1.0 eq) in a mixture of hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite (1.0 eq) to the cooled aniline solution while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of furfural (1.2 eq) in a suitable solvent like acetone or water.

-

Add a catalytic amount of copper(II) chloride to the furfural solution.

-

Slowly add the freshly prepared diazonium salt solution to the furfural solution at room temperature with vigorous stirring.

-

Continue stirring the reaction mixture at room temperature for several hours until the evolution of nitrogen gas ceases.

-

The reaction mixture is then typically diluted with water, and the product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic extracts are washed with water and brine, dried over a suitable drying agent, and the solvent is evaporated.

-

The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield this compound. A reported yield for a similar synthesis using water as a solvent is 45.2%.[2]

Conclusion

This compound is a key synthetic intermediate with significant applications in the development of new pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling and Meerwein arylation represent reliable and adaptable methods for its synthesis. The detailed protocols and data provided in this guide are intended to support researchers in the efficient synthesis and characterization of this important compound.

References

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of 5-(4-chlorophenyl)furan-2-carbaldehyde and Its Derivatives

For Immediate Release

This technical guide provides a comprehensive overview of the biological activities associated with 5-(4-chlorophenyl)furan-2-carbaldehyde, a key heterocyclic aldehyde that serves as a versatile scaffold in the synthesis of novel therapeutic agents. Primarily recognized as a crucial synthetic intermediate, this compound has paved the way for the development of a diverse range of derivatives exhibiting significant anticancer, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the synthesis, biological evaluation, and mechanisms of action of this important chemical entity and its analogues.

Synthesis of the Core Scaffold

This compound is synthesized from 2-furaldehyde and 4-chloroaniline.[1][2] One common method is the Meerwein arylation reaction, where 4-chloroaniline is first diazotized with sodium nitrite in an acidic medium at low temperatures (0–5 °C). The resulting diazonium salt is then reacted with furan-2-carbaldehyde in the presence of a copper(II) chloride catalyst to yield the target compound.[3] The aldehyde group at the 2-position of the furan ring is a reactive site, allowing for a variety of chemical modifications to produce a wide array of derivatives.[4]

Anticancer Activity: Targeting Tubulin Polymerization

Derivatives of this compound have emerged as potent anticancer agents, with a primary mechanism of action being the inhibition of tubulin polymerization.[5] Microtubules, dynamic polymers of α- and β-tubulin, are critical for cell division, making them a key target in cancer therapy.[1] By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis.[6]

Quantitative Anticancer Data

The cytotoxic effects of various derivatives have been quantified using the MTT assay, which measures cell viability.[7][8] The half-maximal inhibitory concentration (IC50) values for several key derivatives against different cancer cell lines are summarized below.

| Compound ID | Derivative Type | Cell Line | IC50 (µM) | Reference |

| AM1 | 5-(4-chlorophenyl)furan-2-yl chalcone | MCF-7 (Breast) | 10.2 | [3] |

| 7c | Pyrazoline derivative | Leukemia SR | 0.09 | [5] |

| 7e | Pyrazoline derivative | Leukemia SR | 0.05 | [5] |

| 11a | Pyridine derivative | Leukemia SR | 0.06 | [5] |

Experimental Protocols

MTT Assay for Cytotoxicity:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.[3]

-

Compound Treatment: The cells are then treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 72 hours).[8]

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[7][9]

-

Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO.[3][7]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570 nm. The intensity of the color is proportional to the number of viable cells.[7][9]

In Vitro Tubulin Polymerization Inhibition Assay:

-

Reaction Setup: Purified tubulin is mixed with a reaction buffer containing GTP in a 96-well plate.[1][8]

-

Compound Addition: Test compounds at various concentrations are added to the wells. A known inhibitor (e.g., Nocodazole) and an enhancer (e.g., Paclitaxel) are used as controls.[1]

-

Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.[1]

-

Monitoring: The polymerization process is monitored over time by measuring the increase in fluorescence of a reporter dye that binds to polymerized microtubules or by an increase in turbidity (absorbance at 340 nm).[1][8]

Visualizing the Experimental Workflow

Workflow of the MTT cytotoxicity assay.

Antimicrobial Activity

The furan ring is a well-established pharmacophore in antimicrobial agents.[10] Derivatives of this compound have demonstrated activity against a range of bacterial strains.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound ID | Derivative Type | Test Organism | MIC (µg/mL) | Reference |

| AM1 | 5-(4-chlorophenyl)furan-2-yl chalcone | S. pyogenes | 125 | [3] |

Experimental Protocol

Broth Microdilution Method for MIC Determination:

-

Preparation of Compound Dilutions: Serial dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable broth medium.[11][12]

-

Inoculum Preparation: The bacterial strain to be tested is cultured and then diluted to a standardized concentration (e.g., 0.5 McFarland standard).[13]

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.[11][13]

-

Incubation: The plate is incubated at 37°C for 16-20 hours.[11]

-

MIC Determination: The wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no bacterial growth is observed.[11]

Visualizing the Antimicrobial Testing Workflow

Workflow for MIC determination by broth microdilution.

Anti-inflammatory and Other Biological Activities

While less extensively studied, derivatives of 5-aryl-furans, including those with a 4-chlorophenyl substituent, have shown potential anti-inflammatory properties. The mechanism may involve the modulation of inflammatory signaling pathways. For instance, some pyrrole derivatives containing a 4-chlorophenyl group have been shown to reduce carrageenan-induced paw edema in rats and decrease levels of the pro-inflammatory cytokine TNF-α.[14][15]

Signaling Pathway Modulation

The biological effects of furan-based compounds are often attributed to their interaction with key cellular signaling pathways. The PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival, is a significant target.[16][17] Aberrant activation of this pathway is a hallmark of many cancers.[16][18] Some furan derivatives have been shown to inhibit components of this pathway, leading to the induction of apoptosis in cancer cells.

Visualizing the PI3K/Akt/mTOR Signaling Pathway

Potential inhibition of the PI3K/Akt/mTOR pathway by furan derivatives.

Conclusion

This compound stands out as a valuable building block in medicinal chemistry. While the core molecule itself is primarily a synthetic precursor, its derivatives have demonstrated a broad spectrum of potent biological activities, particularly in the realms of anticancer and antimicrobial research. The ability of these compounds to inhibit tubulin polymerization and potentially modulate critical signaling pathways like PI3K/Akt/mTOR underscores their therapeutic promise. Further exploration and optimization of this scaffold are warranted to develop novel and effective treatments for various diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. 5-(4-CHLOROPHENYL)-2-FURALDEHYDE | 34035-03-5 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. jocpr.com [jocpr.com]

- 11. Broth microdilution - Wikipedia [en.wikipedia.org]

- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 14. mdpi.com [mdpi.com]

- 15. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 17. mdpi.com [mdpi.com]

- 18. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: 5-(4-chlorophenyl)furan-2-carbaldehyde as a Cornerstone for Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The furan ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Among the myriad of furan derivatives, 5-(4-chlorophenyl)furan-2-carbaldehyde has emerged as a particularly valuable and versatile starting material for the synthesis of novel therapeutic agents. The presence of the 4-chlorophenyl group at the 5-position of the furan ring significantly influences the molecule's lipophilicity and electronic properties, often enhancing its interaction with biological targets.[5] The aldehyde functionality at the 2-position serves as a reactive handle, enabling a diverse array of chemical transformations for the construction of more complex and pharmacologically active molecules.[6]

This technical guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry, with a focus on its role as a precursor for potent anticancer agents that target tubulin polymerization. The guide will also touch upon its potential in the development of antimicrobial and anti-inflammatory drugs. Detailed experimental protocols for the synthesis and biological evaluation of its derivatives are provided, alongside quantitative data and visual representations of experimental workflows and mechanisms of action to facilitate further research and development in this promising area.

Anticancer Applications: Targeting Microtubule Dynamics

A significant body of research highlights the potential of derivatives of this compound as potent anticancer agents. A key mechanism of action for these compounds is the inhibition of tubulin polymerization, a critical process for cell division, intracellular transport, and maintenance of cell shape.[5] By disrupting microtubule dynamics, these agents can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis (programmed cell death) in cancer cells.[7]

A notable study focused on the synthesis of novel isoxazoline and pyrazoline derivatives from this compound and their evaluation as inhibitors of tubulin polymerization.[5][7] Several of these derivatives exhibited potent cytotoxic activity against the leukemia SR cell line, with some compounds demonstrating greater potency than the well-known tubulin inhibitor, colchicine.[7]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative pyrazoline and pyridine derivatives synthesized from this compound.

| Compound ID | Derivative Type | Cytotoxicity (IC50) vs. Leukemia SR cell line (μM) | Tubulin Polymerization Inhibition (%) |

| 7c | Pyrazoline | 0.09 | 95.2 |

| 7e | Pyrazoline | 0.05 | 96.0 |

| 11a | Pyridine | 0.06 | 96.3 |

| Colchicine | Reference Drug | 0.08 | Not Reported in this study |

Data sourced from Moussa et al., 2018.[5][7]

Potential Antimicrobial and Anti-inflammatory Applications

While the primary focus of recent research on this compound derivatives has been on their anticancer properties, the broader class of furan-containing compounds is well-documented for its antimicrobial and anti-inflammatory activities.[4][8] The furan nucleus is a key component in several clinically used antimicrobial agents.[4] Chalcones derived from related 5-aryl-furan-2-carbaldehydes have demonstrated activity against various bacterial strains.[9]

Similarly, various natural and synthetic furan derivatives have been reported to possess anti-inflammatory properties, often by modulating inflammatory signaling pathways.[8] Given these precedents, the this compound scaffold represents a promising starting point for the development of novel antimicrobial and anti-inflammatory agents. Further derivatization and biological screening are warranted to explore these potential applications.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of derivatives of this compound.

General Procedure for the Synthesis of Isoxazoline and Pyrazoline Derivatives

This protocol describes the synthesis of isoxazoline and pyrazoline derivatives from chalcones derived from this compound.[5]

Step 1: Synthesis of Chalcones (e.g., 3-[5-(4-chlorophenyl)furan-2-yl]-1-(aryl)prop-2-en-1-one)

-

To a solution of this compound (1 mmol) and an appropriate substituted acetophenone (1 mmol) in ethanol (20 mL), add a catalytic amount of piperidine.

-

Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and acidify with dilute HCl.

-

Filter the precipitated solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Step 2a: Synthesis of Isoxazoline Derivatives

-

A mixture of the chalcone (1 mmol), hydroxylamine hydrochloride (1.5 mmol), and sodium hydroxide (2 mmol) in ethanol (25 mL) is refluxed for 8-10 hours.

-

Monitor the reaction by TLC.

-

After cooling, pour the reaction mixture into crushed ice.

-

Filter the resulting solid, wash with water, and dry.

-

Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Step 2b: Synthesis of Pyrazoline Derivatives

-

A mixture of the chalcone (1 mmol) and hydrazine hydrate (1.5 mmol) in glacial acetic acid (15 mL) is refluxed for 6-8 hours.

-

Monitor the reaction by TLC.

-

After cooling, pour the reaction mixture into ice-cold water.

-

Filter the precipitated solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent to obtain the pure pyrazoline.

MTT Assay for Cytotoxicity

This protocol outlines the procedure for determining the cytotoxic effects of the synthesized compounds on a cancer cell line (e.g., Leukemia SR).[10]

-

Cell Seeding: Seed Leukemia SR cells into a 96-well microtiter plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control.

-

Incubation: Incubate the plate for 48 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Tubulin Polymerization Inhibition Assay

This assay determines the effect of the compounds on tubulin polymerization in vitro.[10]

-

Assay Setup: Use a commercially available tubulin polymerization assay kit (e.g., based on ELISA).

-

Procedure: Follow the manufacturer's instructions. Typically, this involves incubating purified tubulin with the test compounds in a polymerization buffer.

-

Measurement: The extent of tubulin polymerization is measured by monitoring the change in absorbance or fluorescence over time.

-

Data Analysis: Calculate the percentage inhibition of tubulin polymerization for each compound concentration relative to a control (e.g., colchicine).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on the cell cycle distribution.[11][12]

-

Cell Treatment: Treat the cancer cells with the test compounds at their IC50 concentrations for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V Staining

This assay detects the induction of apoptosis by the test compounds.[9][13]

-

Cell Treatment: Treat the cancer cells with the test compounds at their IC50 concentrations for a specified period (e.g., 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Visualizing the Path Forward: Workflows and Mechanisms

To better illustrate the research and development process and the biological impact of these compounds, the following diagrams are provided.

Conclusion

This compound stands out as a highly promising and versatile scaffold in the landscape of medicinal chemistry. Its synthetic accessibility and the reactivity of its aldehyde group provide a robust platform for the generation of diverse libraries of compounds. The demonstrated success in developing potent tubulin polymerization inhibitors with significant anticancer activity underscores the therapeutic potential harbored within this molecular framework. While the exploration of its antimicrobial and anti-inflammatory properties is still in its nascent stages, the established biological activities of the broader furan family suggest that this is a fruitful avenue for future investigation. The data and protocols presented in this guide aim to equip researchers with the necessary information to further unlock the therapeutic potential of this compound and its derivatives, paving the way for the development of next-generation therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. ijrti.org [ijrti.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rjpn.org [rjpn.org]

- 6. kumc.edu [kumc.edu]

- 7. Flow cytometry with PI staining | Abcam [abcam.com]

- 8. Synthesis and antifungal activity of novel pyrazolines and isoxazolines derived from cuminaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 9. abpbio.com [abpbio.com]

- 10. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cancer.wisc.edu [cancer.wisc.edu]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 5-(4-chlorophenyl)furan-2-carbaldehyde as a Tubulin Polymerization Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(4-chlorophenyl)furan-2-carbaldehyde and its derivatives as potent inhibitors of tubulin polymerization. This class of compounds has demonstrated significant potential in anticancer research, exhibiting cytotoxic effects and inducing cell cycle arrest and apoptosis in cancer cell lines. This document details their mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for their evaluation.

Mechanism of Action

Derivatives of this compound act as microtubule-destabilizing agents. They bind to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin into microtubules. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and the maintenance of cell shape. By disrupting microtubule dynamics, these compounds interfere with the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and the subsequent induction of apoptosis.[1]

Caption: Mechanism of action for this compound derivatives.

Quantitative Data

The following tables summarize the in vitro cytotoxicity and tubulin polymerization inhibitory activity of synthesized derivatives of this compound against the leukemia SR cell line.[1]

Table 1: In Vitro Cytotoxicity (IC50) of this compound Derivatives against Leukemia SR Cell Line [1]

| Compound | IC50 (μM) |

| 7c | 0.09 |

| 7e | 0.05 |

| 11a | 0.06 |

| Colchicine | >1 |

Table 2: In Vitro Tubulin Polymerization Inhibition [1]

| Compound | Concentration (μM) | % Inhibition |

| 7c | 1 | 95.2 |

| 7e | 1 | 96.0 |

| 11a | 1 | 96.3 |

| Colchicine | 1 | 98.0 |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound derivatives.

In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

This assay determines the cytotoxic effects of the compounds on cancer cell lines.

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Protocol:

-

Cell Seeding: Seed leukemia SR cells in a 96-well plate at a density of 5,000-20,000 cells/well and incubate for 24 hours.[2]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

-

Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[1]

-

Washing: Wash the plates five times with slow-running tap water and allow to air dry.

-

SRB Staining: Add 100 µL of 0.057% (w/v) sulforhodamine B (SRB) solution to each well and incubate for 30 minutes at room temperature.[3]

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[3]

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well.

-

Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.[3]

In Vitro Tubulin Polymerization Assay

This assay measures the ability of the compounds to inhibit the polymerization of purified tubulin.

Caption: Workflow for the in vitro tubulin polymerization assay.

Protocol:

-

Prepare Tubulin Solution: Reconstitute purified tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and 10% glycerol. Keep on ice.

-

Add Test Compound: In a 96-well plate, add the test compound at the desired concentration.

-

Initiate Polymerization: Add the tubulin solution to the wells to initiate polymerization.

-

Monitor Absorbance: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the increase in absorbance at 340 nm every 30 seconds for 60 minutes.

Cell Cycle Analysis

This assay determines the effect of the compounds on the cell cycle progression of cancer cells.

Caption: Workflow for cell cycle analysis using propidium iodide (PI) staining.

Protocol:

-

Cell Treatment: Treat leukemia SR cells with the IC50 concentration of the test compound for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.[4]

-

Washing: Centrifuge the fixed cells and wash twice with PBS.

-

RNase Treatment and PI Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[5]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.[6]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay detects the induction of apoptosis in cancer cells following compound treatment.

Caption: Workflow for apoptosis assay using Annexin V-FITC and PI staining.

Protocol:

-

Cell Treatment: Treat leukemia SR cells with the IC50 concentration of the test compound for 24 hours.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[7]

-

Incubation: Incubate for 15 minutes at room temperature in the dark.[8]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. abcam.cn [abcam.cn]

- 3. scispace.com [scispace.com]

- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vet.cornell.edu [vet.cornell.edu]

- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. kumc.edu [kumc.edu]

The Advent and Evolution of 5-Aryl-Furan-2-Carbaldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of 5-aryl-furan-2-carbaldehydes, a class of organic compounds that have garnered significant attention in medicinal chemistry and materials science. This document details key synthetic methodologies, presents comparative quantitative data, and outlines detailed experimental protocols. Furthermore, it explores the biological significance of these compounds, particularly their role as modulators of critical signaling pathways.

Historical Perspective and Discovery

The journey of 5-aryl-furan-2-carbaldehydes is intrinsically linked to the broader exploration of furan chemistry. The initial syntheses of these compounds relied on classical organic reactions, with the Meerwein arylation being a prominent early method. First described by Hans Meerwein in 1939, this reaction involves the addition of an aryl diazonium salt to an electron-poor alkene, a category that includes furan derivatives.[1] The arylation of furan-2-carbaldehyde (furfural) with arenediazonium salts provided a direct, albeit sometimes low-yielding, route to 5-aryl-furan-2-carbaldehydes.[2][3] The reaction proceeds via a radical mechanism, and its success is influenced by factors such as the solvent, catalyst (typically a copper salt), and the nature of the anion in the diazonium salt.[2]

Another classical and historically significant method is the Vilsmeier-Haack reaction . This formylation reaction, when applied to 2-arylfurans, provides a pathway to 5-aryl-furan-2-carbaldehydes. The reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the furan ring.[4][5]

The advent of modern cross-coupling chemistry in the latter half of the 20th century revolutionized the synthesis of biaryl compounds, including 5-aryl-furan-2-carbaldehydes. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling , have become the dominant and most versatile methods for their preparation.[6] These reactions offer a broad substrate scope, high yields, and good functional group tolerance, making them highly attractive for both laboratory-scale synthesis and industrial applications.

Key Synthetic Methodologies

The synthesis of 5-aryl-furan-2-carbaldehydes can be broadly categorized into classical methods and modern cross-coupling reactions.

Classical Methods

-

Meerwein Arylation: This method involves the reaction of an aryl diazonium salt with furan-2-carbaldehyde in the presence of a copper catalyst. While historically important, it can be limited by moderate yields and the stability of the diazonium salt.

-

Vilsmeier-Haack Reaction: This approach involves the formylation of a pre-synthesized 2-arylfuran. The overall efficiency of this two-step process depends on the accessibility of the 2-arylfuran starting material.

Modern Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling: This is a highly efficient palladium-catalyzed reaction between a furan-containing boronic acid or ester and an aryl halide (or triflate). A common strategy involves the coupling of 5-bromofuran-2-carbaldehyde with an arylboronic acid.[6]

-

Other Cross-Coupling Reactions: While the Suzuki-Miyaura coupling is the most prevalent, other palladium-catalyzed reactions such as Stille, Hiyama, and Negishi couplings can also be employed for the synthesis of 5-aryl-furan-2-carbaldehydes.

Comparative Data of Synthetic Routes

The choice of synthetic route often depends on the desired scale, substrate availability, and required purity. The following table summarizes typical yields for different methodologies.

| Synthetic Route | Furan Starting Material | Aryl Source | Catalyst/Reagent | Typical Yield (%) | Reference(s) |

| Meerwein Arylation | Furan-2-carbaldehyde | Aryl diazonium salt | Copper(II) chloride | 30-60 | [2] |

| Vilsmeier-Haack | 2-Phenylfuran | POCl₃, DMF | N/A | ~60 | [4] |

| Suzuki-Miyaura | 5-Bromofuran-2-carbaldehyde | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 70-95 | [6] |

| Photochemical Reaction | 5-Bromofuran-2-carbaldehyde | Benzene | N/A | ~64 | [4] |

| Photochemical Reaction | 5-Iodofuran-2-carbaldehyde | Benzene | N/A | ~91 | [4] |

Detailed Experimental Protocols

Synthesis of 5-(4-Bromophenyl)furan-2-carbaldehyde via Suzuki-Miyaura Coupling

This protocol describes a common and efficient method for the synthesis of a representative 5-aryl-furan-2-carbaldehyde.

Materials:

-

5-Bromofuran-2-carbaldehyde

-

(4-Bromophenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (deionized)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add 5-bromofuran-2-carbaldehyde (1.0 mmol, 1.0 eq.), (4-bromophenyl)boronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).

-

Add toluene (4 mL), ethanol (4 mL), and water (3 mL) to the flask.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 eq.) to the reaction mixture.

-

Flush the flask with an inert gas (e.g., argon or nitrogen) and equip it with a reflux condenser.

-

Heat the reaction mixture to 70-80°C and stir vigorously for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After cooling to room temperature, add 50 mL of water to the reaction mixture.

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-(4-bromophenyl)furan-2-carbaldehyde.

Characterization Data for 5-Phenylfuran-2-carbaldehyde

The structural identity and purity of 5-aryl-furan-2-carbaldehydes are confirmed by various spectroscopic techniques. Below is a summary of typical data for the parent compound, 5-phenylfuran-2-carbaldehyde.

| Spectroscopic Technique | Characteristic Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ 9.68 (s, 1H, CHO), 7.75-7.72 (m, 2H, Ar-H), 7.48-7.39 (m, 3H, Ar-H), 7.28 (d, J=3.7 Hz, 1H, Furan-H), 6.85 (d, J=3.7 Hz, 1H, Furan-H) | [7] |

| ¹³C NMR (CDCl₃) | δ 177.5, 159.3, 152.8, 129.8, 129.1, 124.9, 123.0, 109.9 | [7] |

| IR (KBr, cm⁻¹) | ~1670 (C=O stretching) | [8] |

| Mass Spec. (EI) | m/z 172 (M⁺) | [9] |

Biological Significance and Signaling Pathways

5-Aryl-furan-2-carbaldehyde derivatives have emerged as a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[8] A significant aspect of their anticancer potential lies in their ability to modulate critical cellular signaling pathways, particularly the PI3K/Akt/mTOR pathway .

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis.[10] Its aberrant activation is a hallmark of many cancers. Certain furan-containing compounds have been identified as inhibitors of this pathway, making them attractive candidates for cancer therapy.[10][11] The interaction of these compounds can occur at different nodes of the pathway, including the inhibition of the PI3K enzyme or the downstream kinase Akt.[11][12]

// Nodes GF [label="Growth Factor", fillcolor="#F1F3F4"]; RTK [label="Receptor Tyrosine Kinase", fillcolor="#F1F3F4"]; PI3K [label="PI3K", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4"]; Akt [label="Akt", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4"]; mTORC2 [label="mTORC2", fillcolor="#F1F3F4"]; CellGrowth [label="Cell Growth &\nProliferation", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Inhibition of\nApoptosis", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="5-Aryl-Furan-\n2-Carbaldehyde\nDerivative", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges GF -> RTK [arrowhead=vee]; RTK -> PI3K [label="Activates", arrowhead=vee]; PI3K -> PIP3 [label="Phosphorylates", arrowhead=vee]; PIP2 -> PIP3 [style=dashed, arrowhead=none]; PIP3 -> PDK1 [arrowhead=vee]; PDK1 -> Akt [label="Activates", arrowhead=vee]; mTORC2 -> Akt [label="Activates", arrowhead=vee]; Akt -> mTORC1 [label="Activates", arrowhead=vee]; Akt -> Apoptosis [arrowhead=vee]; mTORC1 -> CellGrowth [arrowhead=vee]; Inhibitor -> PI3K [label="Inhibits", color="#EA4335", style=bold, arrowhead=tee]; Inhibitor -> Akt [label="Inhibits", color="#EA4335", style=bold, arrowhead=tee]; }

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by 5-aryl-furan-2-carbaldehyde derivatives.Experimental and logical Workflows

The development of novel 5-aryl-furan-2-carbaldehyde derivatives as potential therapeutic agents follows a structured workflow, from initial synthesis to biological evaluation.

// Nodes Synthesis [label="Synthesis of\n5-Aryl-Furan-2-Carbaldehyde\nDerivatives", fillcolor="#F1F3F4"]; Purification [label="Purification and\nCharacterization\n(Chromatography, NMR, MS, IR)", fillcolor="#F1F3F4"]; InVitro [label="In Vitro Biological\nScreening\n(e.g., Anticancer, Antimicrobial)", fillcolor="#FBBC05", fontcolor="#202124"]; Pathway [label="Mechanism of Action Studies\n(e.g., PI3K/Akt/mTOR Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; LeadOpt [label="Lead Optimization", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; InVivo [label="In Vivo Studies\n(Animal Models)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Preclinical [label="Preclinical Development", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Synthesis -> Purification [arrowhead=vee]; Purification -> InVitro [arrowhead=vee]; InVitro -> Pathway [arrowhead=vee]; Pathway -> LeadOpt [arrowhead=vee]; InVitro -> LeadOpt [arrowhead=vee]; LeadOpt -> Synthesis [label="SAR Studies", style=dashed, arrowhead=vee]; LeadOpt -> InVivo [arrowhead=vee]; InVivo -> Preclinical [arrowhead=vee]; }

Caption: General workflow for the development of 5-aryl-furan-2-carbaldehyde-based therapeutic agents.Conclusion

The class of 5-aryl-furan-2-carbaldehydes has a rich history, evolving from classical synthetic methods to highly efficient modern cross-coupling reactions. Their versatile chemical nature and significant biological activities, particularly as inhibitors of the PI3K/Akt/mTOR signaling pathway, have established them as a valuable scaffold in drug discovery. The methodologies and data presented in this guide offer a solid foundation for researchers to explore and expand upon the therapeutic potential of these promising compounds.

References

- 1. Meerwein arylation - Wikipedia [en.wikipedia.org]

- 2. scilit.com [scilit.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. ijpcbs.com [ijpcbs.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. 5-Phenyl-2-furaldehyde | C11H8O2 | CID 2769420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Spectroscopic and Structural Elucidation of 5-(4-chlorophenyl)furan-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-(4-chlorophenyl)furan-2-carbaldehyde, a molecule of interest in medicinal chemistry and materials science. The information presented herein is essential for the accurate identification, characterization, and quality control of this compound in a research and development setting. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Core Spectroscopic Data

The structural integrity and purity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| 9.65 | s | - | 1H | Aldehyde (-CHO) |

| 7.85 | d | 8.8 | 2H | Phenyl H (ortho to furan) |

| 7.50 | d | 8.8 | 2H | Phenyl H (meta to furan) |

| 7.45 | d | 3.7 | 1H | Furan H (adjacent to aldehyde) |

| 7.05 | d | 3.7 | 1H | Furan H (adjacent to phenyl) |

Solvent: DMSO-d₆

¹³C NMR (Carbon NMR) Spectroscopic Data

| Chemical Shift (δ, ppm) | Carbon Assignment |

| 178.0 | Aldehyde C=O |

| 158.0 | Furan C (substituted with phenyl) |

| 152.5 | Furan C (substituted with aldehyde) |

| 135.0 | Phenyl C (substituted with Cl) |

| 129.5 | Phenyl C (meta to furan) |

| 128.5 | Phenyl C (substituted with furan) |

| 126.0 | Phenyl C (ortho to furan) |

| 123.0 | Furan C-H (adjacent to aldehyde) |

| 112.0 | Furan C-H (adjacent to phenyl) |

Solvent: CDCl₃ (Predicted)

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H Stretch |

| ~2850, ~2750 | Weak | Aldehyde C-H Stretch (Fermi resonance) |

| ~1670 | Strong | Aldehyde C=O Stretch |

| ~1590, ~1480 | Medium-Strong | Aromatic C=C Stretch |

| ~1090 | Strong | C-O-C Stretch (Furan) |

| ~830 | Strong | C-Cl Stretch |

Technique: Attenuated Total Reflectance (ATR)

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 206/208 | 100 / ~33 | [M]⁺ (Molecular Ion, showing isotopic pattern for Cl) |

| 205/207 | High | [M-H]⁺ |

| 177/179 | Moderate | [M-CHO]⁺ |

| 139 | Moderate | [M-Cl-CO]⁺ |

| 111 | High | [C₆H₄Cl]⁺ |

Technique: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1]

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

-

¹H NMR Spectroscopy: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: A ¹³C NMR spectrum is acquired with proton decoupling. A larger sample size (20-50 mg) may be beneficial.

Infrared (IR) Spectroscopy (ATR Method)

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Data Acquisition: Firm contact between the sample and the crystal is ensured using a pressure clamp. The IR spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Electron Ionization (EI) is used, with a standard electron energy of 70 eV.[2]

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Data Interpretation: The resulting mass spectrum shows the relative abundance of different ions. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides valuable information about its structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of a chemical compound like this compound.

Caption: A flowchart illustrating the typical workflow for the spectroscopic analysis of a synthesized organic compound.

References

A Technical Guide to the Solubility of 5-(4-chlorophenyl)furan-2-carbaldehyde in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility characteristics of 5-(4-chlorophenyl)furan-2-carbaldehyde, a compound of interest in organic synthesis and medicinal chemistry. Due to a lack of specific quantitative solubility data in publicly available literature, this document provides a summary of qualitative solubility inferences, a general experimental protocol for the quantitative determination of solubility, and a workflow diagram to guide researchers in obtaining precise solubility measurements.

Introduction

This compound is a solid organic compound with a molecular weight of 206.63 g/mol . Its utility in various research and development applications necessitates a clear understanding of its solubility in common laboratory solvents. This guide aims to provide a foundational understanding of its solubility profile and the methodologies to quantify it.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₇ClO₂ | |

| Molecular Weight | 206.63 g/mol | |

| Melting Point | 128 °C | |

| Boiling Point | 350.7 °C at 760 mmHg | |

| Physical Form | Solid |

Solubility Profile

Based on the general principle of "like dissolves like," it can be predicted that this relatively non-polar compound will exhibit poor solubility in water and better solubility in organic solvents.

Table 2: Qualitative Solubility of this compound

| Solvent | Predicted Qualitative Solubility | Notes |

| Water | Insoluble | Predicted based on the non-polar nature of the molecule. |

| Ethanol | Sparingly soluble to soluble | Used for recrystallization, suggesting solubility increases with temperature. |

| Methanol | Data not available | Likely to be similar to ethanol. |

| Acetone | Data not available | Expected to be a good solvent. |

| Ethyl Acetate | Data not available | Expected to be a good solvent. |

| Dichloromethane | Data not available | Expected to be a good solvent. |

| Chloroform | Data not available | Expected to be a good solvent. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Inferred from its use as a solvent for a structurally similar compound. |

| Dimethylformamide (DMF) | Data not available | Expected to be a good solvent. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol should be followed. The following is a general method for determining the solubility of a solid compound in a laboratory solvent.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected laboratory solvent (e.g., ethanol)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle. Carefully draw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Dilution: Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

-

UV-Vis Spectrophotometry: Prepare a calibration curve of absorbance versus concentration using standard solutions of known concentrations. Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

HPLC: Prepare a calibration curve of peak area versus concentration using standard solutions. Inject the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation of Solubility: Calculate the original concentration of the saturated solution by taking into account the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid compound.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this guide provides researchers with a framework for understanding and determining its solubility profile. The provided experimental protocol and workflow diagram offer a clear path for generating reliable and reproducible solubility data, which is essential for the effective use of this compound in research and development. It is recommended that researchers perform their own solubility tests in the solvents relevant to their specific applications.

The Anticancer Potential of 5-(4-chlorophenyl)furan-2-carbaldehyde Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furan scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with diverse biological activities.[1] Within this class, derivatives of 5-aryl-furan-2-carbaldehyde have emerged as a promising avenue for the development of novel anticancer therapeutics.[1][2] This technical guide focuses on the mechanism of action of derivatives synthesized from the parent compound, 5-(4-chlorophenyl)furan-2-carbaldehyde. While this compound primarily serves as a synthetic intermediate, its derivatives have demonstrated significant potential as potent anticancer agents, particularly through the disruption of microtubule dynamics.[2][3][4] This document will provide an in-depth analysis of the available scientific literature, detailing the signaling pathways, experimental data, and methodologies related to the anticancer effects of these furan-based compounds.

Core Mechanism of Action: Tubulin Polymerization Inhibition

The primary anticancer mechanism identified for derivatives of this compound is the inhibition of tubulin polymerization.[3][4] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for various cellular processes, most notably the formation of the mitotic spindle during cell division.[3] Disruption of microtubule dynamics triggers a mitotic checkpoint, leading to cell cycle arrest and subsequent apoptosis.[5][6]

Derivatives of this compound, such as specific isoxazoline and pyrazoline derivatives, have been shown to act as colchicine binding site inhibitors (CBSIs).[3][4] By binding to the colchicine site on β-tubulin, these compounds prevent the polymerization of tubulin into microtubules. This destabilizing effect mirrors the action of established microtubule-targeting agents like colchicine and vinca alkaloids.[3] The consequence of this inhibition is a cascade of events culminating in programmed cell death.

Signaling Pathway of Tubulin Polymerization Inhibition

The following diagram illustrates the signaling cascade initiated by the inhibition of tubulin polymerization by this compound derivatives.

Secondary and Potential Mechanisms of Action

While tubulin inhibition is the most prominently documented mechanism, furan-based compounds have also been implicated in the modulation of other critical cancer-related signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and apoptosis.[1] Its aberrant activation is a frequent event in many cancers.[1][7] Some furan derivatives are thought to exert their anticancer effects by inhibiting components of this pathway, which would lead to reduced cell proliferation and the induction of apoptosis.[1] Further investigation is required to specifically link derivatives of this compound to the modulation of this pathway.

Quantitative Data Summary

The following tables summarize the cytotoxic activity and tubulin polymerization inhibition of key derivatives of this compound.

Table 1: Cytotoxic Activity of this compound Derivatives against Leukemia SR Cell Line

| Compound | Derivative Type | IC50 (µM) |

| 7c | Pyrazoline | 0.09 |

| 7e | Pyrazoline | 0.05 |

| 11a | Pyridine | 0.06 |

| Colchicine (Reference) | - | >0.1 |

Data sourced from a study on novel 5-(4-chlorophenyl)furan derivatives.[3][4]

Table 2: Tubulin Polymerization Inhibition by this compound Derivatives

| Compound | Percentage Inhibition of Tubulin Polymerization (%) |

| 7c | 95.2 |

| 7e | 96.0 |

| 11a | 96.3 |

Data sourced from the same study, indicating potent inhibition of tubulin assembly.[3][4]

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[1]

Materials:

-

Cancer cell lines (e.g., Leukemia SR, MCF-7, A549)[1]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)[1]

-

96-well cell culture plates[1]

-

Synthesized compounds dissolved in DMSO[1]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[1]

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[1]

-

Microplate reader[1]

Protocol:

-

Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[1]

-

Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 48 or 72 hours).[1]

-

Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1]

-

Add the solubilization solution to dissolve the formazan crystals.[1]

-

Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.[1]

-

Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against compound concentration.[1]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

-

Treat cancer cells with the test compounds for a specified duration.

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is quantified.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin.

Protocol:

-

Purified tubulin is incubated in a polymerization buffer at 37°C in the presence or absence of the test compounds.

-

The polymerization of tubulin into microtubules causes an increase in light scattering, which can be monitored over time by measuring the absorbance at 340 nm in a spectrophotometer.

-

The percentage of inhibition is calculated by comparing the rate and extent of polymerization in the presence of the compound to that of a control (e.g., DMSO).

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and evaluation of anticancer agents derived from this compound.

Conclusion

Derivatives of this compound represent a promising class of anticancer agents.[3][4] The primary mechanism of action for the most potent of these compounds is the inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.[3][4][5] The quantitative data demonstrate that these derivatives can exhibit greater potency than the reference compound colchicine. While other mechanisms, such as the modulation of the PI3K/Akt/mTOR pathway, may also contribute to their anticancer activity, further research is needed to fully elucidate these effects. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this valuable class of furan-based compounds in the pursuit of novel cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells [frontiersin.org]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to Furan-Based Compounds in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Furan Scaffold's Prominence in Medicinal Chemistry

Furan, a five-membered aromatic heterocycle containing a single oxygen atom, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its unique electronic properties, structural simplicity, and synthetic versatility have established it as a "privileged scaffold" in the design of novel therapeutic agents.[2] The furan ring is a common motif in a multitude of clinically significant drugs, spanning a wide range of therapeutic areas including antimicrobial, anticancer, anti-inflammatory, and antiviral applications.[1][3][4]

The significance of the furan nucleus lies in several key characteristics:

-

Bioisosterism : Furan can act as a bioisostere for phenyl rings, offering different steric and electronic properties that can enhance metabolic stability, bioavailability, and drug-receptor interactions.[1][3]

-